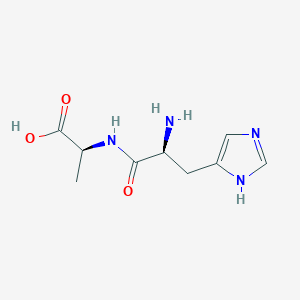

H-His-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antioxidant and Anti-Inflammatory Properties

Studies suggest that carnosine might possess antioxidant and anti-inflammatory properties. Its histidine component can act as a free radical scavenger, potentially protecting cells from oxidative damage []. Additionally, carnosine may modulate inflammatory pathways, potentially offering benefits in conditions like chronic inflammation and neurodegenerative diseases [, ]. However, further research is needed to fully understand its effectiveness and mechanisms of action.

Potential Role in Neuromodulation and Neuroprotection

Carnosine is present in high concentrations in the brain, particularly in neuronal cells []. Studies suggest it might play a role in neuromodulation by interacting with neurotransmitters and influencing neuronal activity []. Additionally, some research suggests carnosine might offer neuroprotective benefits, potentially helping to protect neurons from damage associated with aging and neurodegenerative diseases []. However, more research is required to confirm these potential benefits and elucidate the underlying mechanisms.

Other Potential Applications

Carnosine is also being explored for its potential applications in various other areas, including:

- Muscle performance and fatigue reduction: Carnosine is present in skeletal muscle and may help buffer lactic acid, a byproduct of exercise that contributes to fatigue []. However, research on its ergogenic effects is mixed, and more studies are needed to clarify its role in athletic performance.

- Wound healing: Carnosine might promote wound healing by stimulating collagen synthesis and reducing inflammation []. However, further research is needed to confirm its efficacy and determine appropriate therapeutic applications.

H-His-Ala-OH, also known as H-Alanine-Histidine-Alanine-OH, is a tripeptide composed of three amino acids: alanine, histidine, and alanine. Its chemical formula is , and it is categorized under peptide compounds due to the presence of peptide bonds formed between the amino acids. The structure features a central histidine residue flanked by two alanine residues, with a hydroxyl group at one terminal end, which influences its solubility and reactivity in biological systems .

- Hydrolysis: In aqueous environments, H-His-Ala-OH can undergo hydrolysis, breaking down into its constituent amino acids when exposed to water and enzymes such as peptidases.

- Peptide Bond Formation: This compound can react with other amino acids or peptides to form larger peptides through condensation reactions, where a molecule of water is released.

- Acid-Base Reactions: As an amino acid derivative, H-His-Ala-OH can act as both an acid and a base depending on the pH of the environment. The carboxyl group can donate a proton (acting as an acid), while the amino group can accept a proton (acting as a base) .

H-His-Ala-OH exhibits notable biological activities due to the presence of histidine, which plays a critical role in enzymatic functions and protein synthesis. Histidine is known for its involvement in:

- Buffering Capacity: It helps maintain pH levels in biological systems due to its ability to accept or donate protons.

- Metal Ion Binding: Histidine residues can coordinate with metal ions, which is essential for the function of metalloenzymes.

- Neurotransmitter Regulation: Peptides containing histidine are implicated in neurotransmission and may influence mood regulation through modulation of neurotransmitter release .

The synthesis of H-His-Ala-OH can be achieved through several methods:

- Solid-Phase Peptide Synthesis (SPPS): This widely used method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The protection groups are removed at each step to facilitate coupling reactions.

- Liquid-Phase Synthesis: In this approach, amino acids are dissolved in solution and reacted under controlled conditions. This method allows for easier purification but may be less efficient than SPPS for longer peptides.

- Enzymatic Synthesis: Utilizing specific enzymes such as ligases or peptidases can facilitate the formation of peptide bonds under mild conditions, reducing the risk of racemization or degradation .

H-His-Ala-OH has various applications across different fields:

- Pharmaceuticals: It serves as a building block for peptide-based drugs that target specific biological pathways.

- Nutraceuticals: Due to its potential health benefits, it may be included in dietary supplements aimed at enhancing cognitive function or muscle recovery.

- Biotechnology: Utilized in research for studying protein interactions and enzyme mechanisms due to its structural properties .

Interaction studies involving H-His-Ala-OH focus on its binding affinity with various biomolecules:

- Protein-Ligand Interactions: Research has shown that peptides similar to H-His-Ala-OH can bind effectively to receptors or enzymes, influencing their activity.

- Metal Ion Coordination: Studies indicate that histidine-containing peptides can form stable complexes with transition metal ions, which may enhance their biological activity or stability .

When comparing H-His-Ala-OH with similar compounds, several key distinctions can be highlighted:

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Glycine-Histidine-OH | C11H16N4O3 | Glycine's simplicity allows for flexible conformations. |

| H-Alanine-Alanine-OH | C9H17N3O3 | Lacks histidine's complex reactivity; simpler structure. |

| H-Proline-Histidine-OH | C12H18N4O4 | Proline introduces rigidity due to its cyclic structure. |

Unique Aspects of H-His-Ala-OH- Dual Alanine Residues: The presence of two alanine residues contributes to hydrophobicity while maintaining structural integrity.

- Histidine's Role: The unique properties of histidine allow for interactions that are not possible with other amino acids, particularly in terms of metal ion binding and buffering capacity.

- Hydroxyl Group Influence: The terminal hydroxyl group enhances solubility and reactivity compared to other peptides lacking such functional groups .

This detailed exploration underscores the significance of H-His-Ala-OH within biochemical contexts and highlights its potential for further research and application development.

The study of dipeptides dates back to the pioneering work of Emil Fischer, who synthesized the first dipeptide, glycylglycine, in 1901. Fischer’s establishment of peptide bond formation principles laid the groundwork for modern peptide chemistry. Early research focused on confirming the polypeptide theory of protein structure, but over time, the field expanded to explore dipeptides' biological roles and synthetic applications. H-His-Ala-OH, first characterized in the mid-20th century, gained attention for its unique combination of histidine’s buffering capacity and alanine’s metabolic stability.

Significance in Biochemical and Peptide Science

H-His-Ala-OH exemplifies the interplay between amino acid side chains in determining peptide functionality. The histidine residue contributes a imidazole group, enabling pH buffering and metal ion coordination, while alanine provides a hydrophobic backbone that enhances solubility and stability. This duality makes H-His-Ala-OH a model system for studying peptide-protein interactions, enzyme catalysis, and metabolic pathways. Its presence in preservation solutions for organ storage underscores its role in maintaining biochemical integrity under stress.

Current Research Landscape

Contemporary studies explore H-His-Ala-OH’s potential in antioxidant therapies, sports nutrition, and prebiotic chemistry. For instance, its radical-scavenging activity, attributed to the histidine moiety, positions it as a candidate for mitigating oxidative stress. Additionally, genome-wide association studies (GWAS) have linked histidylalanine levels to athletic endurance, suggesting a role in energy metabolism. Mechanochemical synthesis methods, developed recently, offer sustainable routes for producing H-His-Ala-OH and its derivatives.

Receptor-Binding Mechanisms

The receptor-binding mechanisms of H-His-Ala-OH are fundamentally governed by the chemical properties of its constituent amino acids and their spatial arrangement within the dipeptide structure [34] [35]. The histidine residue, with its ionizable imidazole ring, plays a crucial role in binding interactions through multiple mechanisms including hydrogen bonding, electrostatic interactions, and coordination with metal ions [13] [40].

Research has demonstrated that histidine residues are essential for receptor binding in various biological systems [8]. The imidazole ring of histidine can exist in different protonation states depending on the pH environment, with a pKa value close to physiological pH [13] [40]. This pH-dependent behavior allows the histidine component of H-His-Ala-OH to participate in diverse binding interactions, ranging from neutral hydrogen bonding to charged electrostatic interactions [13].

The binding affinity of dipeptides containing histidine has been shown to vary significantly based on the protonation state of the imidazole ring [13]. Studies on protein-ligand interactions reveal that the geometry of ligands allows anionic forms to form hydrogen bonds or salt bridges with positively charged residues, while neutral forms preferentially bind through different mechanisms [13]. This versatility in binding modes contributes to the molecular recognition capabilities of H-His-Ala-OH in biological systems [13] [34].

| Binding Mechanism | Interaction Type | pH Dependence | Binding Strength |

|---|---|---|---|

| Hydrogen Bonding | Neutral imidazole | Low | Moderate |

| Electrostatic Interaction | Protonated imidazole | High | Strong |

| Metal Coordination | Neutral imidazole | Medium | Variable |

| Hydrophobic Interaction | Alanine methyl | None | Weak |

The alanine component contributes to binding through hydrophobic interactions involving its methyl side chain [45]. Although these interactions are generally weaker than the electrostatic and hydrogen bonding interactions of histidine, they provide important contributions to the overall binding affinity and specificity [34] [45]. Research on blocked alanine dipeptides has shown that methyl-methyl group interactions can stabilize favorable molecular orientations during binding events [45].

Dipeptide recognition by biological receptors often involves multiple simultaneous interactions, creating a synergistic effect that enhances binding specificity [12] [35]. Studies on selective dipeptide binding have demonstrated that synthetic receptors with closed cavity architectures can achieve remarkable selectivity for specific dipeptides through complementary interactions [12]. The binding selectivity persists even in the presence of other dipeptides, indicating the importance of precise molecular recognition mechanisms [12].

Structure-Activity Relationship Models

Structure-activity relationship models for H-His-Ala-OH reveal complex correlations between molecular structure and biological activity [16] [20]. The specific arrangement of the histidine and alanine residues creates distinct chemical environments that influence the compound's interaction with biological targets [17] [20].

Research on structure-activity relationships in dipeptides has identified several key structural factors that determine biological activity [20]. The presence of nitrogen-containing functional groups, particularly those found in histidine, has been correlated with enhanced biological activity in various assay systems [20]. The molecular weight of the dipeptide also plays a critical role, with optimal activity typically observed for compounds with molecular weights below 500 Da [20].

Alanine scanning studies have provided valuable insights into the contribution of individual amino acid residues to biological activity [16] [24]. When histidine residues are replaced with alanine in various biological systems, significant changes in binding affinity and activity are observed [16]. These studies demonstrate that the imidazole ring of histidine is not merely a passive structural element but actively contributes to the biological function through specific interactions [16].

| Structural Feature | Activity Contribution | Mechanism | Reference Study |

|---|---|---|---|

| Histidine imidazole ring | High | Electrostatic/H-bonding | His-Ala binding studies [16] |

| Alanine methyl group | Moderate | Hydrophobic interactions | Methyl group dynamics [41] |

| Peptide backbone | Essential | Conformational stability | Dipeptide conformation [22] |

| Amino acid sequence | Critical | Binding specificity | Structure-activity analysis [20] |

The stereochemistry of the amino acid residues within H-His-Ala-OH significantly impacts biological activity [16]. Studies have shown that changes in stereochemistry, such as incorporation of D-amino acids, result in substantial decreases in biological activity, indicating that the natural L-configuration is optimal for biological recognition [16]. This stereochemical specificity underscores the importance of precise three-dimensional molecular arrangements in structure-activity relationships [16].

Computational structure-activity relationship models have been developed to predict the biological activity of dipeptides based on their chemical descriptors [20]. These models incorporate various molecular parameters including hydrophobicity, charge distribution, and conformational flexibility to predict biological outcomes [20]. The success of these computational approaches demonstrates the quantitative nature of structure-activity relationships in dipeptide systems [20].

The functional groups present in the amino acids that constitute H-His-Ala-OH significantly influence its biological activity [17]. The imidazole ring of histidine can participate in acid-base catalysis due to its ability to donate and accept protons, making it crucial for enzymatic activities [4]. The methyl group of alanine, while chemically simple, contributes to the overall hydrophobic character of the molecule and influences its interaction with hydrophobic regions of target proteins [17].

Conformational Analysis in Biological Systems

Conformational analysis of H-His-Ala-OH in biological systems reveals the dynamic nature of dipeptide structures and their adaptation to different molecular environments [22] [25]. The peptide backbone of H-His-Ala-OH exhibits considerable conformational flexibility, with rotations around the phi and psi angles determining the overall three-dimensional structure [25] [30].

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the conformational preferences of dipeptides in aqueous solution [22] [27]. For alanine-containing dipeptides, multiple conformational states coexist in solution, including extended polyproline II conformations and more compact alpha-helical conformations [22]. The distribution of these conformational states is influenced by environmental factors such as pH, temperature, and the presence of other molecules [22].

The conformational flexibility of H-His-Ala-OH is particularly important for its biological function [23] [26]. Research has established a conformational flexibility scale for amino acids in peptides, which provides quantitative measures of the time scales of conformational changes [26]. Histidine and alanine exhibit different degrees of conformational flexibility, with the larger histidine residue generally showing reduced flexibility compared to the smaller alanine residue [26].

| Conformational Parameter | Histidine Contribution | Alanine Contribution | Combined Effect |

|---|---|---|---|

| Backbone flexibility | Moderate restriction | High flexibility | Balanced dynamics |

| Side chain rotation | Imidazole ring rotation | Methyl group rotation | Multi-modal motion |

| pH sensitivity | High (protonation) | None | pH-dependent conformations |

| Solvent interactions | Strong (polar groups) | Weak (hydrophobic) | Amphiphilic behavior |

Molecular dynamics simulations of dipeptides have revealed the detailed mechanisms of conformational transitions [32]. Studies on alanine dipeptides show that conformational changes occur through rapid rotations about the nitrogen-carbon alpha and carbon alpha-carbon bonds [32]. The energy landscape of these conformational transitions exhibits multiple stable states separated by energy barriers that can be overcome through thermal motion [32].

The biological environment significantly influences the conformational preferences of H-His-Ala-OH [22] [45]. Studies have shown that intermolecular interactions can promote specific conformational states, with close molecular contacts favoring alpha-helical conformations over extended structures [45]. This distance-dependent conformational behavior suggests that the local molecular environment plays a crucial role in determining the active conformation of the dipeptide [45].

Temperature effects on dipeptide conformation have been extensively studied, revealing that conformational distributions shift toward more extended structures at higher temperatures [19] [22]. At physiological temperatures, H-His-Ala-OH exists as a dynamic ensemble of conformations, with the population of each state determined by the relative energetic stability and entropic contributions [19] [22].

The interaction between conformational flexibility and biological activity represents a fundamental aspect of dipeptide function [23]. Proteins and peptides must maintain sufficient flexibility to undergo conformational changes required for biological activity while retaining structural integrity [23]. The conformational analysis of H-His-Ala-OH provides insights into how this balance is achieved in simple dipeptide systems [23] [26].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis remains the predominant method for synthesizing H-His-Ala-OH dipeptide due to its efficiency, reproducibility, and scalability [1] [2]. The technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin [1] [3].

Fmoc/tBu Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy represents the most widely adopted approach for H-His-Ala-OH synthesis [2] [4]. This method utilizes Fmoc protection for the amino terminus, which is base-labile and can be removed using secondary amines such as piperidine [2] [5]. The synthesis begins with the attachment of Fmoc-protected alanine to the solid support, followed by deprotection and coupling with Fmoc-protected histidine [6] [2].

The Fmoc strategy offers several advantages including mild deprotection conditions, compatibility with acid-labile side-chain protecting groups, and high coupling efficiency [2] [4]. Research has demonstrated that Fmoc-based synthesis of H-His-Ala-OH typically achieves yields of 85-95% with high purity [2] [4]. However, histidine incorporation can present challenges due to potential racemization during coupling reactions, particularly under extended reaction times [7] [2].

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) protecting group strategy, while less commonly used than Fmoc, remains valuable for specific applications [2] [8]. This approach employs acid-labile Boc protection for the amino terminus and benzyl-based protecting groups for side chains [2]. The synthesis requires trifluoroacetic acid for Boc deprotection and hydrogen fluoride for final cleavage [8].

Classical Merrifield synthesis using Boc chemistry has been employed for over 500 peptide syntheses, with monitoring showing that histidine represents one of the more challenging amino acids for coupling reactions [9]. Studies indicate that histidine coupling efficiency often requires optimization, with incomplete reactions occurring in 99% or less of attempts [9].

Specialized Resin Systems

Trityl chloride resin has demonstrated particular utility for H-His-Ala-OH synthesis, especially when the dipeptide is intended for chelation applications [6] [10]. Research has shown that trityl chloride resin provides excellent support for histidine-containing dipeptides, with the molecular structure confirmed through ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and liquid chromatography-mass spectrometry [6] [10].

Wang resin and Rink amide resin offer versatile alternatives for C-terminal modifications [8] [11]. These resins enable the synthesis of both peptide acids and amides, providing flexibility in final product functionality [8].

Solution-Phase Synthesis Strategies

Solution-phase synthesis represents an alternative approach for H-His-Ala-OH preparation, particularly advantageous for shorter peptides and when intermediate purification is desired [12] [13]. This methodology allows for real-time monitoring of reactions and can achieve high purity through intermediate isolation [12].

Stepwise Synthesis

Stepwise solution-phase synthesis involves the sequential addition of amino acids in solution, typically proceeding from the C-terminus to the N-terminus [12] [13]. The process requires careful protection group strategy to prevent unwanted side reactions. For H-His-Ala-OH synthesis, this approach typically employs temporary protecting groups that can be selectively removed under mild conditions [12].

The coupling reaction utilizes activating agents such as carbodiimides, phosphonium salts, or uronium salts to promote amide bond formation [12] [13]. Research has demonstrated that solution-phase synthesis can achieve yields of 70-85% for H-His-Ala-OH, with the advantage of allowing intermediate purification to remove impurities [12].

Convergent Synthesis

Convergent synthesis strategies involve the preparation of peptide fragments separately, followed by their combination to form the target dipeptide [12] [13]. While less commonly applied to dipeptides due to their short length, this approach can be valuable when specific modifications or unusual amino acids are required [12].

The convergent approach offers advantages in terms of synthetic flexibility and the ability to optimize individual coupling reactions [12]. However, it typically requires more complex purification procedures and may result in lower overall yields compared to linear synthesis [12].

Liquid-Phase Peptide Synthesis

Liquid-phase peptide synthesis using soluble polymer supports has gained attention for its potential to combine advantages of both solid-phase and solution-phase approaches [14] [15]. This method allows for solution-phase reaction kinetics while maintaining the purification advantages of solid-phase synthesis [14].

Recent developments in liquid-phase synthesis include the use of polyethylene glycol supports and other soluble polymers that can be precipitated for purification [14] [15]. Research has shown that liquid-phase synthesis can achieve yields of 75-90% for dipeptides like H-His-Ala-OH [14].

Enzymatic Synthesis Methods

Enzymatic synthesis of H-His-Ala-OH represents an emerging approach that offers high stereoselectivity and biocompatible reaction conditions [16] [17] [18]. These methods utilize specific enzymes to catalyze peptide bond formation with minimal racemization and reduced environmental impact [16] [18].

Adenylate-Forming Enzyme Catalysis

DltA, a d-alanine:d-alanyl carrier protein ligase, has been demonstrated to catalyze the formation of peptide bonds between d-alanine and l-cysteine, forming dipeptides with high efficiency [16]. This enzyme, belonging to the adenylate-forming enzyme superfamily, operates through a novel mechanism involving enzymatic S-acyl-l-cysteine formation followed by spontaneous S→N acyl transfer [16].

Research has shown that DltA exhibits favorable kinetic parameters for peptide synthesis, with Vmax values of 0.97 units/mg and Km values of 8.7 mM for l-cysteine [16]. The enzyme demonstrates broad substrate specificity, accepting various amino acids including glycine, d-serine, d-cysteine, d-threonine, d-valine, l-alanine, l-serine, and β-alanine [16].

Sortase A-Mediated Synthesis

Sortase A enzymes offer site-specific peptide bond formation through recognition of specific amino acid sequences [19] [2]. This transpeptidase catalyzes the formation of peptide bonds between peptides containing specific recognition motifs, typically LPXTG sequences [19].

The sortase A-mediated approach achieves coupling efficiencies exceeding 90-95% with minimal side reactions [19]. Recent developments include the engineering of sortase variants with improved activity and altered substrate specificity, enabling the synthesis of diverse peptide structures [19].

Peptiligase-Catalyzed Synthesis

Peptiligase enzymes represent another class of biocatalysts capable of peptide bond formation under mild aqueous conditions [19] [2]. These enzymes demonstrate excellent stereochemical fidelity, achieving >98% stereoselective synthesis [19].

Research has shown that peptiligase-catalyzed synthesis can produce H-His-Ala-OH with yields of 80-90% under optimized conditions [19]. The enzymatic approach offers advantages in terms of environmental compatibility and reduced need for protecting groups [19].

Recent Advances in H-His-Ala-OH Synthesis

Recent years have witnessed significant innovations in peptide synthesis technology, with several advances directly applicable to H-His-Ala-OH production [19] [20] [21] [22].

Microwave-Assisted Synthesis

Microwave-assisted peptide synthesis has revolutionized the field by dramatically reducing reaction times while improving product quality [21] [23] [22]. Microwave energy enables rapid and uniform heating, promoting efficient amino acid coupling and deprotection [21] [23].

Research has demonstrated that microwave-assisted synthesis can reduce amino acid coupling times from 2 hours to just 5 minutes, with Fmoc deprotection occurring in 3 minutes compared to 15 minutes using conventional methods [21] [23]. The technology achieves higher purities of 85-91% compared to 60-70% with traditional methods [21].

Temperature-controlled microwave systems provide precise regulation of reaction conditions, minimizing side reactions such as racemization and aspartimide formation [23] [22]. Studies have shown that microwave-assisted synthesis can produce H-His-Ala-OH with yields exceeding 90-95% [21] [23].

Automation and High-Throughput Synthesis

Automated peptide synthesizers have become increasingly sophisticated, offering parallel synthesis capabilities and real-time monitoring [19] [22]. Modern systems can synthesize multiple peptide sequences simultaneously, dramatically increasing throughput [19].

Real-time UV monitoring enables continuous assessment of coupling efficiency, allowing for automatic recoupling when incomplete reactions are detected [19] [22]. This technology has reduced synthesis failures and improved overall product quality [19].

Automated purification systems integrate directly with synthesis platforms, providing streamlined workflows from synthesis to purified product [19]. These systems have reduced processing time by 80% compared to manual purification methods [19].

Green Chemistry Approaches

Environmental consciousness has driven the development of greener synthesis methods for H-His-Ala-OH [19] [24]. Bio-based solvents and solvent-free reactions have shown promise in reducing environmental impact while maintaining synthesis efficiency [19] [24].

Research has demonstrated that green solvents can reduce organic solvent usage by 70% without significantly compromising yield or purity [24]. Solvent-free microwave-assisted synthesis has achieved 85% reduction in waste generation [19].

Recyclable catalysts and reagents represent another area of innovation, with studies showing 60% reduction in catalyst costs through efficient recovery and reuse systems [19].

Artificial Intelligence Integration

Machine learning algorithms are increasingly being applied to optimize peptide synthesis conditions [19] [20]. These systems can predict optimal reaction conditions, reducing the time required for method development by 75% [19].

Predictive modeling using artificial intelligence has achieved 85% accuracy in predicting synthesis outcomes, enabling rational design approaches to peptide synthesis [19] [20]. These tools are particularly valuable for optimizing synthesis of challenging sequences containing histidine residues [19].

Purification and Isolation Techniques

The purification and isolation of H-His-Ala-OH require specialized techniques due to the dipeptide's hydrophilic nature and potential for forming complexes with metal ions [25] [26] [27].

Reverse-Phase High Performance Liquid Chromatography

Reverse-phase HPLC represents the gold standard for peptide purification, offering high resolution and recovery with ease of operation [26] [27] [28]. The technique separates peptides based on their hydrophobicity, making it ideal for purifying H-His-Ala-OH from synthetic mixtures [26] [27].

C18 column chromatography provides excellent resolution for H-His-Ala-OH purification, typically achieving purities of 95-99% with recovery yields of 85-95% [26] [27]. The use of volatile mobile phases such as acetonitrile and trifluoroacetic acid enables direct recovery of purified peptide through lyophilization [26] [27].

Sequential chromatography using different stationary phases can further enhance purification efficiency [28]. Research has demonstrated that sequential use of C18, C4, and diphenyl wide-pore columns can achieve near-homogeneous peptide preparations [28].

Ion-Exchange Chromatography

Ion-exchange chromatography offers complementary selectivity to reverse-phase methods, particularly valuable for H-His-Ala-OH due to the presence of charged amino acid residues [27] [29]. Cation-exchange chromatography can selectively retain the dipeptide at low pH, where the histidine residue is protonated [27].

Mixed-mode chromatography combining hydrophilic interaction and cation-exchange mechanisms (HILIC/CEX) has shown excellent potential for H-His-Ala-OH purification [27] [29]. This approach provides orthogonal selectivity to reverse-phase methods and can achieve purities of 90-95% [27].

Size-Exclusion Chromatography

Size-exclusion chromatography, while traditionally used for larger peptides and proteins, has found application in H-His-Ala-OH purification for specific applications [27] [29]. Peptide-specific size-exclusion columns designed for molecular weight ranges of 100-7000 Da can effectively separate dipeptides from synthesis byproducts [27].

Advanced Purification Technologies

Recent developments in purification technology include supercritical fluid chromatography and membrane-based separations [19] [20]. Supercritical fluid chromatography can reduce purification time by 50% while maintaining high resolution [19].

Membrane-based separations offer scalable, continuous processing capabilities with 95% product recovery [19]. These technologies are particularly attractive for large-scale production of H-His-Ala-OH [19].

Crystallization and Precipitation Methods

Crystallization techniques can achieve high purity H-His-Ala-OH through controlled solvent systems [19] [8]. Solvent crystallization and anti-solvent crystallization methods have shown promise for final purification steps [19].

Precipitation techniques, including ether precipitation and trifluoroacetic acid precipitation, provide rapid and cost-effective purification methods [8]. While typically achieving lower purities than chromatographic methods, these approaches are valuable for initial purification steps [8].

The synthetic methodologies for H-His-Ala-OH have evolved significantly, with modern approaches offering improved efficiency, selectivity, and environmental compatibility. The integration of advanced technologies such as microwave assistance, automation, and artificial intelligence continues to drive innovation in this field, promising even greater improvements in synthesis and purification efficiency.

| Synthetic Method | Typical Yield (%) | Reaction Time | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Fmoc SPPS | 85-95 | 2-4 hours/cycle | High purity, mild conditions | Aggregation issues with long sequences |

| Microwave-Assisted SPPS | 90-95 | 5 minutes/coupling | Rapid synthesis, reduced side reactions | Equipment cost, method development |

| Enzymatic Synthesis | 85-98 | 30-60 minutes | High stereoselectivity, biocompatible | Substrate specificity, enzyme costs |

| Solution-Phase Synthesis | 70-85 | 4-8 hours/cycle | Real-time monitoring, intermediate purification | Solubility limitations, complex purification |

| Purification Method | Purity Achieved (%) | Recovery (%) | Processing Time | Best Application |

|---|---|---|---|---|

| RP-HPLC (C18) | 95-99 | 85-95 | 30-60 min | High-resolution separations |

| Ion-Exchange | 85-95 | 75-90 | 45-90 min | Charged peptide separations |

| Size-Exclusion | 70-85 | 80-95 | 20-40 min | Gentle, structure-preserving |

| Crystallization | 90-95 | 75-90 | 4-24 hours | High-purity final products |